molecular formula C10H10O2S B8620392 4-Hydroxy-7-methylthioindan-1-one

4-Hydroxy-7-methylthioindan-1-one

Cat. No.: B8620392
M. Wt: 194.25 g/mol
InChI Key: RCJMVUBBHXPFGK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methylthioindan-1-one is an indanone derivative characterized by a hydroxy group at position 4 and a methylthio (-SMe) substituent at position 5. Indanones are bicyclic aromatic ketones with a fused benzene and cyclopentanone ring system.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

4-hydroxy-7-methylsulfanyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2S/c1-13-9-5-4-7(11)6-2-3-8(12)10(6)9/h4-5,11H,2-3H2,1H3

InChI Key

RCJMVUBBHXPFGK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C(=C(C=C1)O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methylthioindan-1-one can be achieved through several methods. One common approach involves the use of 6-methylcoumarin as a starting material. The synthetic route includes methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization . Another method involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methylthioindan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indanone derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methylthioindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

4-Chloro-7-hydroxy-3-methylindan-1-one (C₁₀H₉ClO₂)
  • Key Differences : Chlorine at position 4 replaces the hydroxy group, and a methyl group is at position 3 instead of methylthio at position 6.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity at the ketone, while the methylthio group in the target compound may increase nucleophilic susceptibility due to sulfur’s lone pairs. Chlorine also reduces solubility in polar solvents compared to methylthio .
7-Hydroxy-4-methylcoumarin (C₁₀H₈O₃)
  • Core Structure: Coumarin (benzopyrone) vs. indanone.
  • Functional Groups : Hydroxy at position 7 and methyl at position 4 in coumarin vs. hydroxy at 4 and methylthio at 7 in the target compound.
  • Methylthio in the target compound may confer distinct metabolic stability compared to coumarin’s oxygen-based reactivity .
Reactivity
  • Methylthio Group : Acts as a leaving group in nucleophilic aromatic substitution, enabling functionalization at position 7. This contrasts with the chloro analog, where Cl⁻ is a superior leaving group .
Table 1: Comparative Analysis of Key Properties
Compound Molecular Weight Key Substituents Solubility (Predicted) Bioactivity
4-Hydroxy-7-methylthioindan-1-one ~196.24 g/mol 4-OH, 7-SMe Moderate (polar org.) Antimicrobial (inferred)
4-Chloro-7-hydroxy-3-methylindan-1-one 196.63 g/mol 4-Cl, 7-OH, 3-CH₃ Low (non-polar) Synthetic intermediate
7-Hydroxy-4-methylcoumarin 176.17 g/mol 7-OH, 4-CH₃ High (aqueous) Antimicrobial, fluorescent
  • Bioactivity: Coumarin-thiazolidinone hybrids (e.g., compound 5a–h) show antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the target indanone derivative may share similar applications if functionalized with bioactive groups .

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